(1S)-1-{[(4'-Methoxy-1,1'-biphenyl-4-YL)sulfonyl]amino}-2-methylpropylphosphonic acid
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Overview
Description
(1S)-1-{[(4’-Methoxy-1,1’-biphenyl-4-yl)sulfonyl]amino}-2-methylpropylphosphonic acid is an organic compound belonging to the class of biphenyls and derivatives This compound is characterized by the presence of a biphenyl core with a methoxy group and a sulfonylamino group, along with a methylpropylphosphonic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-{[(4’-Methoxy-1,1’-biphenyl-4-yl)sulfonyl]amino}-2-methylpropylphosphonic acid involves multiple steps. One common approach is the diazo coupling of para-substituted benzaldehyde phenylhydrazones with [1,1’-biphenyl]-4,4’-bis(diazonium chloride). This is followed by treatment with formaldehyde in the presence of perchloric acid in dioxane to afford the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-{[(4’-Methoxy-1,1’-biphenyl-4-yl)sulfonyl]amino}-2-methylpropylphosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.
Substitution: The biphenyl core allows for electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfinyl and thiol derivatives.
Substitution: Halogenated or nitrated biphenyl derivatives.
Scientific Research Applications
(1S)-1-{[(4’-Methoxy-1,1’-biphenyl-4-yl)sulfonyl]amino}-2-methylpropylphosphonic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1S)-1-{[(4’-Methoxy-1,1’-biphenyl-4-yl)sulfonyl]amino}-2-methylpropylphosphonic acid involves its interaction with specific molecular targets. It is known to inhibit neutrophil collagenase, an enzyme involved in the breakdown of collagen . This inhibition occurs through binding to the active site of the enzyme, preventing substrate access and subsequent enzymatic activity.
Comparison with Similar Compounds
Similar Compounds
Biphenyl derivatives: Compounds with similar biphenyl cores but different substituents.
Sulfonylamino compounds: Molecules with sulfonylamino groups attached to various aromatic systems.
Phosphonic acids: Compounds containing phosphonic acid moieties.
Uniqueness
(1S)-1-{[(4’-Methoxy-1,1’-biphenyl-4-yl)sulfonyl]amino}-2-methylpropylphosphonic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit neutrophil collagenase sets it apart from other biphenyl derivatives and sulfonylamino compounds.
Properties
Molecular Formula |
C17H22NO6PS |
---|---|
Molecular Weight |
399.4 g/mol |
IUPAC Name |
[(1S)-1-[[4-(4-methoxyphenyl)phenyl]sulfonylamino]-2-methylpropyl]phosphonic acid |
InChI |
InChI=1S/C17H22NO6PS/c1-12(2)17(25(19,20)21)18-26(22,23)16-10-6-14(7-11-16)13-4-8-15(24-3)9-5-13/h4-12,17-18H,1-3H3,(H2,19,20,21)/t17-/m0/s1 |
InChI Key |
BZVYQWLRCHLAGK-KRWDZBQOSA-N |
Isomeric SMILES |
CC(C)[C@@H](NS(=O)(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)OC)P(=O)(O)O |
Canonical SMILES |
CC(C)C(NS(=O)(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)OC)P(=O)(O)O |
Origin of Product |
United States |
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